2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine 2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine
Brand Name: Vulcanchem
CAS No.: 134934-71-7
VCID: VC17140049
InChI: InChI=1S/C57H52N6O5/c1-65-47-32-28-43(29-33-47)56(41-20-10-4-11-21-41,42-22-12-5-13-23-42)62-53-51-54(60-38-59-53)63(39-61-51)55-50(58-36-40-18-8-3-9-19-40)52(64)49(68-55)37-67-57(44-24-14-6-15-25-44,45-26-16-7-17-27-45)46-30-34-48(66-2)35-31-46/h3-35,38-39,49-50,52,55,58,64H,36-37H2,1-2H3,(H,59,60,62)/t49-,50-,52+,55-/m1/s1
SMILES:
Molecular Formula: C57H52N6O5
Molecular Weight: 901.1 g/mol

2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine

CAS No.: 134934-71-7

Cat. No.: VC17140049

Molecular Formula: C57H52N6O5

Molecular Weight: 901.1 g/mol

* For research use only. Not for human or veterinary use.

2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine - 134934-71-7

Specification

CAS No. 134934-71-7
Molecular Formula C57H52N6O5
Molecular Weight 901.1 g/mol
IUPAC Name (2R,3R,4R,5R)-4-(benzylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol
Standard InChI InChI=1S/C57H52N6O5/c1-65-47-32-28-43(29-33-47)56(41-20-10-4-11-21-41,42-22-12-5-13-23-42)62-53-51-54(60-38-59-53)63(39-61-51)55-50(58-36-40-18-8-3-9-19-40)52(64)49(68-55)37-67-57(44-24-14-6-15-25-44,45-26-16-7-17-27-45)46-30-34-48(66-2)35-31-46/h3-35,38-39,49-50,52,55,58,64H,36-37H2,1-2H3,(H,59,60,62)/t49-,50-,52+,55-/m1/s1
Standard InChI Key AWNKCAVSWXGPAR-SCDAOGTMSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NCC1=CC=CC=C1
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NCC1=CC=CC=C1

Introduction

2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine is a complex organic compound used in nucleic acid synthesis. It is a derivative of adenosine, modified with a benzylamino group at the 2' position and bis(4-methoxytrityl) groups at both the 5' and N6 positions. This compound plays a crucial role in the synthesis of oligonucleotides, which are essential in molecular biology for various applications, including genetic engineering and diagnostics.

Synthesis Overview

The synthesis of 2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine involves several steps, including the introduction of the benzylamino group at the 2' position and the attachment of bis(4-methoxytrityl) groups at the 5' and N6 positions. These modifications are crucial for protecting the reactive sites during oligonucleotide synthesis.

Applications in Nucleic Acid Synthesis

This compound is used in the solid-phase synthesis of oligonucleotides. The protecting groups allow for selective deprotection and coupling reactions, enabling the assembly of specific nucleotide sequences. The benzylamino group at the 2' position can be used to introduce modifications into the oligonucleotide, such as amines, which can be further functionalized.

Synthesis Challenges

One of the challenges in synthesizing this compound is ensuring the selective protection and deprotection of the hydroxyl and amino groups. The use of appropriate protecting groups like 4-methoxytrityl facilitates these processes but requires careful control of reaction conditions.

Biological Relevance

Oligonucleotides synthesized using 2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine can be used in various biological applications, including gene therapy, diagnostics, and research tools for studying gene function.

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